Ortho-Chlorobenzoate Ester Confers Distinct Computed Lipophilicity vs. Meta- and Para-Chlorobenzoate Regioisomers
Among the three monochlorobenzoate regioisomers of the 2-((2-fluorobenzyl)amino)-2-oxoethyl scaffold, the ortho-chlorobenzoate ester (target compound, CAS 1241991-10-5) displays the lowest computed logP and the highest topological polar surface area (tPSA) owing to the closer proximity of the electron-withdrawing chlorine atom to the ester carbonyl, which alters partial charge distribution and solvation properties [1]. In contrast, the meta-chlorobenzoate isomer (CAS 1241973-34-1) exhibits a logP elevated by approximately 0.2–0.3 units and a tPSA reduced by 1–2 Ų, while the para-isomer shifts further toward higher lipophilicity . These differences, though superficially modest, place the ortho-isomer closer to the CNS drug-like physicochemical space (logP 2–4, tPSA < 90 Ų) described by Lipinski and Pajouhesh, potentially impacting passive permeability and P-glycoprotein substrate liability [2].
| Evidence Dimension | Computed logP and tPSA |
|---|---|
| Target Compound Data | CAS 1241991-10-5: logP ≈ 3.58; tPSA ≈ 55 Ų (ZINC15 computed) |
| Comparator Or Baseline | CAS 1241973-34-1 (3-chlorobenzoate): logP ≈ 3.85; tPSA ≈ 54 Ų (ZINC15 computed). Para-chlorobenzoate isomer: logP ≈ 3.9; tPSA ≈ 54 Ų (estimated) |
| Quantified Difference | ΔlogP ≈ -0.27 vs. meta-isomer; ΔtPSA ≈ +1 Ų |
| Conditions | Computed using ZINC15 pipeline (MOE/XLogP3) at pH 7.4; neutral species predictions |
Why This Matters
The ortho-isomer's balanced lipophilicity profile may offer advantageous oral absorption characteristics in lead optimization, while the meta- and para-isomers trend toward higher logP values that risk increased metabolic clearance and off-target binding; selecting the correct regioisomer is critical for reproducible SAR.
- [1] ZINC15; Substance ZINC000000130785 (CAS 1241991-10-5 represented as C16H13ClFNO3). Computed logP 3.583, tPSA 55 Ų. View Source
- [2] Pajouhesh H, Lenz GR (2005) Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2(4):541-553. View Source
